REACTION_CXSMILES
|
[C:1]1([CH:7]([O:14][C:15](=[O:21])[CH2:16][C:17](=[O:20])[CH2:18]Br)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])=[O:23].[Na+]>CO>[C:1]1([CH:7]([O:14][C:15](=[O:21])[CH2:16][C:17](=[O:20])[CH2:18][OH:23])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
4-bromo-3-ketobutyric acid diphenylmethyl ester
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)OC(CC(CBr)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to remove solid material
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography over Lobar® column B
|
Type
|
ADDITION
|
Details
|
a mixture of benzene and ethyl acetate (3:1)
|
Type
|
WASH
|
Details
|
as eluting solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)OC(CC(CO)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.39 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |